molecular formula C14H18N4O B2412607 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-93-2

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2412607
CAS No.: 2034525-93-2
M. Wt: 258.325
InChI Key: NTVAXUKAKSUXSH-UHFFFAOYSA-N
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Description

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a propyl group at the 8-position and a pyrrolidinyl group at the 4-position.

Biochemical Analysis

Biochemical Properties

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has been identified as a selective inhibitor of JAK1 . The compound interacts with JAK1, an enzyme involved in various biochemical reactions . The nature of these interactions is complex and involves the binding of the compound to the active site of the enzyme .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function by impacting cell signaling pathways . It has been associated with changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to JAK1, inhibiting its activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound have been observed to change . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to introduce the propyl and pyrrolidinyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4- and 6-positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-amino-6-chloropyrido[2,3-d]pyrimidine: Known for its kinase inhibitory activity.

    7-iminopyrido[2,3-d]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.

    2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: Act as inhibitors of Src tyrosine kinase and other kinases.

Uniqueness

8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy and other medical research.

Properties

IUPAC Name

8-propyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-7-18-12(19)6-5-11-13(15-10-16-14(11)18)17-8-3-4-9-17/h5-6,10H,2-4,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVAXUKAKSUXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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